3-{[2-(4-Chlorophenyl)quinazolin-4-yl]amino}propyl thiophene-2-carboxylate
Description
Properties
IUPAC Name |
3-[[2-(4-chlorophenyl)quinazolin-4-yl]amino]propyl thiophene-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18ClN3O2S/c23-16-10-8-15(9-11-16)20-25-18-6-2-1-5-17(18)21(26-20)24-12-4-13-28-22(27)19-7-3-14-29-19/h1-3,5-11,14H,4,12-13H2,(H,24,25,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDCWJNQSXMXMPR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=NC(=N2)C3=CC=C(C=C3)Cl)NCCCOC(=O)C4=CC=CS4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18ClN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Microwave-Assisted Synthesis
Microwave irradiation significantly reduces reaction times for cyclization and amidation steps. For example, the quinazoline core formation achieves completion in 5 minutes under microwave conditions (800 W) versus 10 hours via conventional reflux. Similarly, esterification under microwave irradiation at 100°C for 15 minutes improves yields to 90%.
Solvent and Base Selection
Polar aprotic solvents (e.g., N-methyl-2-pyrrolidone, NMP) enhance the solubility of intermediates during coupling reactions. The use of inorganic bases (e.g., sodium carbonate) during workup minimizes side reactions, as evidenced by patent methodologies.
Challenges and Mitigation Strategies
Chemical Reactions Analysis
Types of Reactions
3-{[2-(4-Chlorophenyl)quinazolin-4-yl]amino}propyl thiophene-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of quinazoline N-oxides.
Reduction: Reduction reactions using agents like sodium borohydride can convert the quinazoline ring to its dihydro form.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Nucleophiles such as amines, thiols, and alkoxides under mild to moderate conditions.
Major Products
Oxidation: Quinazoline N-oxides.
Reduction: Dihydroquinazoline derivatives.
Substitution: Various substituted quinazoline derivatives depending on the nucleophile used.
Scientific Research Applications
3-{[2-(4-Chlorophenyl)quinazolin-4-yl]amino}propyl thiophene-2-carboxylate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Industry: Utilized in the development of new materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 3-{[2-(4-Chlorophenyl)quinazolin-4-yl]amino}propyl thiophene-2-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The quinazoline core is known to inhibit tyrosine kinases, which play a crucial role in cell signaling pathways related to cancer cell growth and survival . The compound may also interact with bacterial enzymes, leading to the inhibition of bacterial growth and proliferation.
Comparison with Similar Compounds
Similar Compounds
Erlotinib: A quinazoline derivative used as an anticancer agent targeting epidermal growth factor receptor (EGFR) tyrosine kinase.
Uniqueness
3-{[2-(4-Chlorophenyl)quinazolin-4-yl]amino}propyl thiophene-2-carboxylate is unique due to the presence of the thiophene-2-carboxylate moiety, which may confer additional biological activities and improve the compound’s pharmacokinetic properties. The combination of the quinazoline core with the thiophene group may enhance its ability to interact with multiple molecular targets, making it a versatile compound for drug development.
Q & A
Q. Q1. What are the common synthetic routes for preparing 3-{[2-(4-Chlorophenyl)quinazolin-4-yl]amino}propyl thiophene-2-carboxylate, and how do reaction conditions influence yield?
Methodological Answer: The synthesis typically involves multi-step reactions:
Quinazoline Core Formation : Condensation of 4-chlorobenzaldehyde with anthranilic acid derivatives under reflux conditions (ethanol/acetic acid) to form the 2-(4-chlorophenyl)quinazolin-4-amine intermediate .
Thiophene Ester Coupling : Reacting the quinazoline intermediate with thiophene-2-carboxylate derivatives via nucleophilic substitution or amide coupling. For example, propyl thiophene-2-carboxylate may be activated using carbodiimides (e.g., EDC/HOBt) in anhydrous DMF .
Optimization : Yield is highly sensitive to temperature (60–80°C), solvent polarity (DMF > THF), and stoichiometric ratios (1:1.2 quinazoline:thiophene derivative). Prolonged reaction times (>12 hrs) may reduce purity due to side reactions .
Q. Q2. What spectroscopic and analytical techniques are critical for characterizing this compound?
Methodological Answer: Key techniques include:
- NMR Spectroscopy : H and C NMR confirm the quinazoline-thiophene linkage (e.g., δ 8.2–8.5 ppm for quinazoline aromatic protons; δ 2.5–3.0 ppm for propylamino protons) .
- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H] peak at m/z 480.12) and fragmentation patterns .
- X-ray Crystallography : Resolves spatial arrangement of the 4-chlorophenyl and thiophene moieties, critical for structure-activity relationship (SAR) studies .
Advanced Research Questions
Q. Q3. How can researchers resolve contradictions in reported biological activity data for quinazoline-thiophene hybrids?
Methodological Answer: Discrepancies often arise from:
- Assay Variability : Differences in cell lines (e.g., HeLa vs. MCF-7) or viability assays (MTT vs. resazurin). Standardize protocols using NIH/ATCC guidelines .
- Solubility Issues : Poor aqueous solubility may lead to false negatives. Use DMSO concentrations ≤0.1% or employ nanoformulation strategies .
- Metabolic Stability : Hepatic microsome assays (e.g., human vs. murine) can explain interspecies variability in IC values .
Q. Q4. What strategies are employed to study the structure-activity relationship (SAR) of this compound in anticancer research?
Methodological Answer: SAR studies focus on:
Quinazoline Modifications : Replacing the 4-chlorophenyl group with electron-withdrawing (e.g., -CF) or donating (-OCH) groups to assess kinase inhibition potency .
Linker Optimization : Varying the propylamino spacer length (C3 vs. C5) to balance steric effects and target binding (e.g., EGFR TK affinity) .
Thiophene Substituents : Introducing methyl or carboxyl groups at the thiophene 3-position to enhance metabolic stability .
In Silico Modeling : Molecular docking (AutoDock Vina) predicts binding modes to ATP pockets, validated by mutagenesis studies .
Q. Q5. How can researchers address low bioavailability in preclinical studies of this compound?
Methodological Answer: Approaches include:
- Prodrug Design : Esterification of the thiophene carboxylate to improve membrane permeability .
- Nanocarrier Systems : Encapsulation in PEGylated liposomes or PLGA nanoparticles to enhance circulation time .
- CYP450 Inhibition : Co-administration with cytochrome inhibitors (e.g., ketoconazole) to reduce first-pass metabolism .
Data Contradiction Analysis
Q. Q6. Why do different studies report conflicting IC50_{50}50 values for similar quinazoline-thiophene derivatives?
Methodological Answer: Contradictions stem from:
- Compound Purity : HPLC purity thresholds (<95% vs. >98%) significantly impact activity. Validate via orthogonal methods (e.g., LC-MS) .
- Assay Endpoints : Apoptosis (Annexin V) vs. proliferation (BrdU) assays measure distinct pathways. Cross-validate with transcriptomic profiling .
- Batch Variability : Differences in synthetic batches (e.g., residual solvents) require rigorous QC protocols (e.g., ICH guidelines) .
Experimental Design Considerations
Q. Q7. What controls are essential in cytotoxicity assays for this compound?
Methodological Answer: Include:
- Positive Controls : Cisplatin or doxorubicin to benchmark activity.
- Vehicle Controls : DMSO/ethanol at matching concentrations.
- Off-Target Controls : siRNA knockdown of putative targets (e.g., EGFR) to confirm mechanism .
- Metabolic Controls : Assess ROS generation (DCFH-DA assay) to rule out nonspecific toxicity .
Q. Q8. How should researchers design in vivo studies to evaluate pharmacokinetics?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
